N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
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Overview
Description
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2-(2-ethoxyethoxy)benzoic acid.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminophenyl compound is then reacted with 2-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced under specific conditions to modify the benzamide moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Modified benzamide structures.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzamides.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxyethoxy group could enhance its solubility and bioavailability, while the aminophenyl group may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)benzamide: Lacks the ethoxyethoxy substituent, which may affect its solubility and reactivity.
N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide: Positional isomer with potentially different biological activity.
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide: Similar structure with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is unique due to the presence of both the aminophenyl and ethoxyethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-ethoxyethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)12-14/h3-9,12H,2,10-11,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMACSLHSZWGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254692 |
Source
|
Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020054-41-4 |
Source
|
Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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